(R)-1-Amino-2-propanol (CAS 2799-16-8) is a highly versatile, enantiopure chiral amino alcohol characterized by its primary amine and secondary alcohol functional groups. In industrial and advanced laboratory procurement, it is primarily sourced as a stereospecific building block for active pharmaceutical ingredients (APIs), chiral auxiliaries, and specialized ligands. Unlike its racemic counterpart, the (R)-enantiomer provides direct access to specific stereocenters without the need for costly and yield-limiting downstream resolution steps, making it a critical raw material for efficient asymmetric synthesis [1].
Generic substitution with racemic 1-amino-2-propanol or structurally similar achiral amino alcohols (like ethanolamine) fundamentally fails in stereoselective workflows. Using the racemate necessitates complex chiral resolution procedures that inherently cap the theoretical yield of the desired enantiomer at 50% and introduce significant chemical waste [1]. Furthermore, substituting with the (S)-enantiomer or ethanolamine in pharmaceutical syntheses—such as the production of cobalamin analogs or specific beta-blockers—results in incorrect spatial configurations, leading to biologically inactive or regulatory-noncompliant downstream products[2].
Direct procurement of enantiopure (R)-1-amino-2-propanol bypasses the need for downstream chiral resolution of racemic mixtures. Classical resolution of racemic 1-amino-2-propanol using tartaric acid derivatives inherently restricts the maximum theoretical yield of the (R)-enantiomer to 50%. By starting with the enantiopure (R)-form, chemists achieve near-quantitative theoretical yields in stereospecific coupling steps while maintaining >98% enantiomeric excess (ee) [1].
| Evidence Dimension | Maximum theoretical yield of (R)-configured intermediate |
| Target Compound Data | ~100% (no resolution step required) |
| Comparator Or Baseline | Racemic 1-amino-2-propanol (≤50% due to chiral resolution) |
| Quantified Difference | ≥50% absolute yield improvement |
| Conditions | Standard asymmetric synthesis workflows |
Bypassing chiral resolution halves raw material waste and significantly reduces process time in commercial API manufacturing.
The synthesis of cobalamin (Vitamin B12) and its active analogs strictly requires the (R)-enantiomer to correctly form the naturally occurring nucleotide loop structure. When (R)-1-amino-2-propanol is utilized, it successfully condenses to form the biologically active coenzyme B12 structure. Attempts to substitute this with the (S)-enantiomer yield the 2'-isomer, which is sterically hindered, more labile, and biologically inactive[1].
| Evidence Dimension | Biological activity of resulting cobalamin analog |
| Target Compound Data | Biologically active (matches natural coenzyme B12) |
| Comparator Or Baseline | (S)-1-amino-2-propanol (yields inactive/labile 2'-isomer) |
| Quantified Difference | Binary transition from active to inactive |
| Conditions | Semisynthesis of cobalamin derivatives via cobyric acid condensation |
Procuring the exact (R)-enantiomer is non-negotiable for synthesizing functional B12-dependent enzyme cofactors and related therapeutics.
In biocatalytic applications and engineered metabolic pathways, (R)-1-amino-2-propanol demonstrates highly specific enzyme-ligand interactions compared to simpler amino alcohols. In utilization assays involving microcompartment enzymes (e.g., from Mycobacterium smegmatis), the (R)-enantiomer exhibited a KM of 3.2 mM and a kcat/KM of 2.1 x 10^3 M-1s-1. In contrast, ethanolamine showed a much lower binding affinity (KM = 8.1 mM) and a drastically reduced catalytic efficiency (kcat/KM = 4.2 x 10^1 M-1s-1) [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) |
| Target Compound Data | 2.1 x 10^3 M-1s-1 |
| Comparator Or Baseline | Ethanolamine (4.2 x 10^1 M-1s-1) |
| Quantified Difference | 50-fold higher catalytic efficiency |
| Conditions | Enzymatic utilization assay (aminoacetone utilization microcompartment) |
This kinetic preference makes the (R)-enantiomer the mandatory substrate for specific biocatalytic conversions and engineered metabolic pathways.
Serves as an essential chiral building block for synthesizing stereospecific active pharmaceutical ingredients (APIs), such as specific beta-adrenergic blockers and antiviral nucleoside analogs, where regulatory compliance strictly requires high enantiomeric purity and bypassing racemate resolution is critical for process economics [1].
Utilized as a high-ee precursor for the preparation of chiral oxazolines and tridentate Schiff base ligands, ensuring >95% enantioselectivity in downstream metal-catalyzed asymmetric transformations [2].
Employed as a highly specific substrate for aminopropanol dehydrogenase and in the engineered biosynthesis of complex cofactors like cobalamin (Vitamin B12) derivatives, where the (S)-enantiomer fails to produce biologically active molecules [3].
Corrosive